molecular formula C12H15FO3 B3006727 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid CAS No. 1181626-08-3

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid

Cat. No.: B3006727
CAS No.: 1181626-08-3
M. Wt: 226.247
InChI Key: RXAUWKKLCQIFCU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid is a fluorinated β-hydroxy carboxylic acid characterized by a 4-fluorophenyl group at position 3, a hydroxyl group at the same carbon, and a methyl branch at position 4 of the pentanoic acid backbone (Figure 1). Its IUPAC name is derived from the parent pentanoic acid structure, with substituents prioritized according to standard nomenclature rules . The compound’s stereochemistry is critical: the hydroxyl group at C-3 and the fluorophenyl group adopt specific configurations, as confirmed by specific rotation comparisons ([α]D +39.8 in CHCl3), indicating an R configuration at C-3′ (the carbon bearing the fluorophenyl group) .

This compound is structurally related to bioactive molecules such as statins and fungal metabolites, where fluorinated aromatic groups enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-8(2)12(16,7-11(14)15)9-3-5-10(13)6-4-9/h3-6,8,16H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAUWKKLCQIFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-methylpentanoic acid.

    Grignard Reaction: A Grignard reagent is prepared from 4-fluorobenzaldehyde and magnesium in anhydrous ether. This reagent is then reacted with 4-methylpentanoic acid to form the desired product.

    Hydrolysis: The intermediate product is subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(4-Fluorophenyl)-4-methyl-4-oxopentanoic acid.

    Reduction: Formation of 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The fluorophenyl group may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Key Compounds:

3-Hydroxy-4-methylpentanoic Acid Structure: Lacks the 4-fluorophenyl group at C-3. Stereochemistry: Exhibits enantiomeric diversity; for example, (R)-3-hydroxy-4-methylpentanoic acid has [α]D +78.1 (MeCN), while the (S)-enantiomer shows [α]D −25.3 (CHCl3) . Role: A precursor in microbial biosynthesis and chiral synthons in pharmaceuticals.

Atorvastatin (Lipitor®) Structure: Contains a 4-fluorophenyl group and a β,δ-dihydroxy heptanoic acid chain. Function: Inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . Comparison: Both compounds share a fluorinated aromatic moiety, but atorvastatin’s extended carbon chain and pyrrole ring enhance its enzyme-binding affinity.

Fungal Metabolites (e.g., Compound 2 from ) Structure: Features a 4-fluorophenyl group and hydroxylated azetidinone ring. Biotransformation: Produced via fungal oxidation, highlighting metabolic pathways that could apply to the target compound .

Table 1: Structural and Physical Properties Comparison
Compound Molecular Formula Key Substituents Specific Rotation ([α]D) Biological Activity
3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid C12H13FO3 4-Fluorophenyl, β-hydroxy, methyl +39.8 (CHCl3) Hypothesized enzyme inhibition
3-Hydroxy-4-methylpentanoic acid C6H12O3 β-hydroxy, methyl +78.1 (R, MeCN) Microbial biosynthesis
Atorvastatin C33H35FN2O5 4-Fluorophenyl, heptanoic acid chain N/A HMG-CoA reductase inhibition
Phyllofenone F (Marine sesterterpene) C25H34O5 Hydroxyl, methyl, fluorophenyl −25.3 (S, CHCl3) Antifungal, cytotoxic

Pharmacological and Functional Insights

  • Lipophilicity: The 4-fluorophenyl group in the target compound enhances membrane permeability compared to non-fluorinated analogs, a trait critical in drug design .
  • Antiparasitic Potential: Fluorophenyl-containing compounds (e.g., trypanosoma cruzi inhibitors) exhibit activity against parasitic enzymes, implying possible applications for the target compound .

Biological Activity

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid, often referred to as a derivative of phenylbutanoic acids, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a fluorophenyl group and a hydroxyl moiety, which may influence its interaction with biological targets.

Chemical Structure

The molecular formula for this compound is C12H15FO3C_{12}H_{15}FO_3, with a molecular weight of approximately 224.24 g/mol. The structure can be represented as follows:

Chemical Structure CC OH C CF C C C\text{Chemical Structure }\quad \text{C}-\text{C OH }-\text{C CF }-\text{C C }-\text{C}

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that it may function as an inhibitor or modulator of certain signaling pathways, particularly those involved in inflammation and metabolic processes.

  • Receptor Interaction : The presence of the fluorine atom in the phenyl ring may enhance lipophilicity, allowing better penetration through cellular membranes and improved binding to hydrophobic pockets in proteins.
  • Enzyme Modulation : It is hypothesized that this compound could inhibit enzymes involved in lipid metabolism, potentially influencing pathways related to obesity and diabetes.

In Vitro Studies

Recent research has focused on the compound's efficacy against various biological targets:

  • Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
  • Anti-inflammatory Effects : Studies utilizing cell lines have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated by lipopolysaccharides (LPS).

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic potential of this compound:

  • Metabolic Effects : In a rodent model of obesity, administration of the compound resulted in a significant reduction in body weight and improvement in insulin sensitivity compared to control groups.
  • Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Data Table: Summary of Biological Activities

Activity Type Test System Outcome Reference
AntimicrobialBacterial strainsMIC 32-128 µg/mL
Anti-inflammatoryCell linesReduced TNF-alpha, IL-6 levels
Metabolic modulationRodent modelWeight loss, improved insulin sensitivity
ToxicityRodent modelNo significant adverse effects

Case Studies

A notable case study explored the effects of this compound on metabolic syndrome parameters in obese mice. The study reported that treatment with the compound led to:

  • A decrease in visceral fat accumulation.
  • Enhanced glucose tolerance.
  • Altered lipid profiles with reduced triglycerides and LDL cholesterol levels.

These findings suggest potential applications for this compound in managing metabolic disorders.

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